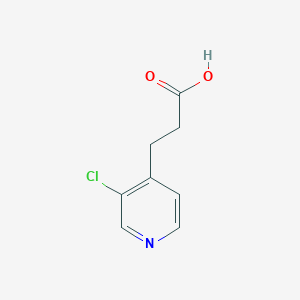

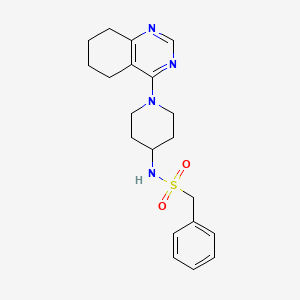

![molecular formula C13H11N3O2S B2499280 6-(4-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1326942-95-3](/img/structure/B2499280.png)

6-(4-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "6-(4-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione" is a derivative within the class of isothiazolopyrimidines, which are heterocyclic compounds that have shown potential in various biological applications. Although the specific compound is not directly mentioned in the provided papers, related structures have been investigated for their antiviral and antitumor properties. For instance, isothiazolopyrimidine derivatives have been identified as antiretroviral agents against HIV-1 infection, with modifications to the scaffold resulting in increased potency . Similarly, oxazolopyrimidine derivatives have been synthesized and evaluated for their inhibition of FGFR1 and cytotoxicity against cancer cell lines, suggesting the potential of these scaffolds in cancer treatment .

Synthesis Analysis

The synthesis of related isothiazolopyrimidine derivatives involves the use of starting materials such as 6-amino-1,3-dialkyluracils and 4,5-dichloro-5H-1,2,3-dithiazolium chloride (Appel's salt) . The process typically includes the formation of new derivatives with various substituents, indicating a versatile synthetic pathway that could potentially be applied to the synthesis of "6-(4-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione" .

Molecular Structure Analysis

The molecular structure of isothiazolopyrimidine derivatives is characterized by a heterocyclic ring system that includes nitrogen and sulfur atoms. This structure is crucial for the biological activity of these compounds. The introduction of substituents, such as the hydrophobic aryl group, has been shown to significantly improve the anti-HIV activity of these molecules . The presence of additional functional groups and heteroatoms in the side chain can also influence the biological activity, as seen in the case of oxazolopyrimidine derivatives .

Chemical Reactions Analysis

Isothiazolopyrimidine scaffolds have been shown to undergo reductive conversion under bioassay conditions, leading to the cleavage of the distinctive S-N bond and the generation of thiophenol derivatives . This suggests that these scaffolds may act as prodrug forms, releasing bioactive species upon reduction. The versatility of the scaffold is further demonstrated by the ability to introduce various functional groups, such as amino, alkylthio, and amido groups, through different chemical reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "6-(4-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione" are not detailed in the provided papers, the properties of similar compounds can be inferred. Typically, the solubility, stability, and reactivity of these compounds can be influenced by the nature of the substituents and the heteroatoms present in the molecular structure. The reactivity under reductive conditions suggests that these compounds may have specific storage and handling requirements to maintain their integrity . The introduction of various substituents can also affect the lipophilicity and, consequently, the biological activity and pharmacokinetic properties of these molecules .

Applications De Recherche Scientifique

Novel Synthesis and Derivative Formation

- Synthesis of Derivatives: The compound is used in the synthesis of new derivatives with various functional groups, such as amino, alkylthio, amido, thioamido, tetrazolyl, and carboximidic acid ethyl ester groups. This involves reactions with different reagents, highlighting its versatility in organic synthesis (Chang, Cho, & Kim, 2003).

Supramolecular Assemblies

- Ligand for Co-crystallization: The compound has been investigated as a suitable ligand for co-crystallization with macrocyclic cations like diaza-18-crown-6. This forms 2D and 3D networks through extensive hydrogen-bonding intermolecular interactions, indicating its potential in creating complex molecular assemblies (Fonari et al., 2004).

Chemical Transformations

- Alkylation and Transformation: The compound is involved in regioselective alkylation reactions and transformations into different isomers. This demonstrates its application in detailed chemical modification processes (Nagamatsu & Islam, 2006).

Anticancer Properties

- Potential Anticancer Agent: Derivatives of the compound have shown strong activity against cancers like L-1210 leukemia, Sa-180 sarcoma, Ehrlich carcinoma, and Nemeth Kellner lymphoma. This suggests its importance in the development of novel anticancer agents (Machoń, Wieczorek, & Mordarski, 1987).

Structural Studies

- Crystallographic Analysis: Structural analysis through crystallography has been conducted on compounds containing this moiety, contributing to the understanding of its molecular structure and interactions (Maldonado, Quirós, & Salas, 2007).

Medicinal Chemistry

- Antiviral and Antitumor Activities: Various derivatives have been synthesized and tested for their antiviral and antitumor activities. This highlights the compound's significance in medicinal chemistry for developing new therapeutic agents (Lewis et al., 1995).

Antiviral Research

- Identification as Anti-HIV Agent: Derivatives of this compound have been identified as potent antiviral agents against HIV-1 infection, offering a novel scaffold for anti-HIV drugs (Okazaki et al., 2015).

Green Chemistry Applications

- Environmentally Friendly Synthesis: The compound has been used in a catalyst- and solvent-free synthesis, adhering to green chemistry principles and offering a more environmentally sustainable approach (Karami, Farahi, & Banaki, 2015).

Propriétés

IUPAC Name |

6-[(4-methylphenyl)methyl]-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2S/c1-8-2-4-9(5-3-8)6-16-12(17)11-10(7-19-15-11)14-13(16)18/h2-5,7H,6H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIYSSRJTJHDIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=NSC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

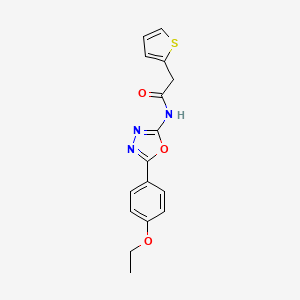

![ethyl 1-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2499198.png)

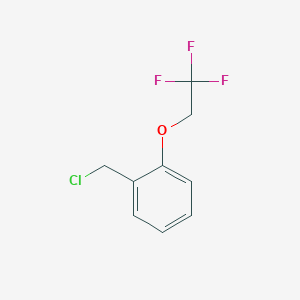

![phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate](/img/structure/B2499206.png)

![1-[4-(4-methoxyphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone](/img/structure/B2499207.png)

![3-amino-N-benzyl-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2499208.png)

![(5-Chloro-2-methoxyphenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2499212.png)

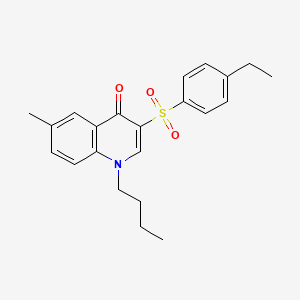

![Ethyl 4-({4-[(4-chloro-2-methylphenyl)amino]pteridin-2-yl}amino)benzoate](/img/structure/B2499214.png)

![2-{4-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2499218.png)

![Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/no-structure.png)